1,1-Diethoxy-2-methanesulfinylethane
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Overview
Description
1,1-Diethoxy-2-methanesulfinylethane is a chemical compound with the molecular formula C₇H₁₆O₃S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-2-methanesulfinylethane typically involves the reaction of diethyl ether with methanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxy-2-methanesulfinylethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1-Diethoxy-2-methanesulfinylethane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-2-methanesulfinylethane involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
Similar Compounds
1,1-Diethoxyethane: Similar in structure but lacks the sulfinyl group.
Methanesulfinylmethane: Contains the sulfinyl group but lacks the ethoxy groups.
Diethyl sulfide: Contains sulfur but lacks the sulfinyl and ethoxy groups.
Uniqueness
1,1-Diethoxy-2-methanesulfinylethane is unique due to the presence of both ethoxy and sulfinyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1,1-diethoxy-2-methylsulfinylethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3S/c1-4-9-7(10-5-2)6-11(3)8/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTUBEXTFKGDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CS(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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